molecular formula C12H26ClNO2 B3253665 12-Aminododecanoic acid hydrochloride salt CAS No. 22543-30-2

12-Aminododecanoic acid hydrochloride salt

Cat. No. B3253665
CAS RN: 22543-30-2
M. Wt: 251.79 g/mol
InChI Key: DNHDZMQRJHRYFX-UHFFFAOYSA-N
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Description

12-Aminododecanoic acid, also known as 12-Aminolauric acid, is a compound with the linear formula NH2(CH2)11COOH . Its molecular weight is 215.33 . It appears as a white to off-white powder or crystals .


Synthesis Analysis

The synthesis of 12-aminododecanoic acid can be achieved through multi-enzyme cascade transformation using engineered E. coli . The P450 enzyme, which catalyzes the terminal hydroxylation of lauric acid, plays a crucial role in this process . The activity of P450 is jointly determined by the heme domain and the reductase domain .


Molecular Structure Analysis

The molecular structure of 12-Aminododecanoic acid is represented by the SMILES string NCCCCCCCCCCCC(O)=O . The InChI key for this compound is PBLZLIFKVPJDCO-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 12-Aminododecanoic acid include its conversion into its corresponding amine by seven ω-transaminases . A three-enzyme cascade with lipoxygenase, hydroperoxide lyase, and ω-transaminase has been established for the first time . A one-pot transformation of linoleic acid to 12-aminododecanoic acid, a precursor of nylon-12, was achieved .


Physical And Chemical Properties Analysis

12-Aminododecanoic acid has a melting point of 185-187 °C (lit.) . It is soluble in acetic acid . The compound is a white to off-white powder or crystals .

Scientific Research Applications

Corrosion Inhibition

12-Aminododecanoic acid (AA) has been studied extensively for its role as a corrosion inhibitor, particularly for carbon steel in various environments. Research by Ghareba and Omanovic (2010, 2011) demonstrated that AA acts as a mixed-type inhibitor, providing a hydrophobic barrier to corrosive ions, with an impressive inhibition efficiency of up to 98.8% in hydrochloric acid environments. These findings suggest its significant potential in protecting metal surfaces from corrosion (Ghareba & Omanovic, 2010); (Ghareba & Omanovic, 2011).

Nylon Synthesis

12-Aminododecanoic acid is a valuable precursor in the synthesis of nylons, such as nylon-12. Ayorinde et al. (1997) detailed a synthesis method starting from vernolic acid, indicating its importance in the polymer industry for producing high-performance materials like nylon-12 and nylon-11 (Ayorinde et al., 1997).

Mechanism of Action

The mechanism of action of 12-Aminododecanoic acid involves the formation of a self-assembled monolayer (SAM), which presents a tight hydrophobic barrier imposed by the (–CH2)11 chain . The SAM formation process is spontaneous and reversible .

Future Directions

The biosynthesis of 12-aminododecanoic acid from renewable sources is an attractive process in the polymer industry . The nylon 12 (PA12) monomer ω-aminododecanoic acid (ω-AmDDA) could be synthesized from lauric acid (DDA) through multi-enzyme cascade transformation using engineered E. coli . This opens up new possibilities for the production of bioplastics .

properties

IUPAC Name

12-aminododecanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2.ClH/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15;/h1-11,13H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHDZMQRJHRYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)O)CCCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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